

Modeling Fenfluramine-Induced Cardiovascular Effects in Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenfluramine*

Cat. No.: *B1217885*

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These application notes provide a comprehensive guide to modeling the cardiovascular effects of **fenfluramine** in animal models. The protocols outlined below are designed to assist in the preclinical assessment of **fenfluramine** and related compounds, focusing on the two primary adverse outcomes: valvular heart disease and pulmonary hypertension.

Introduction

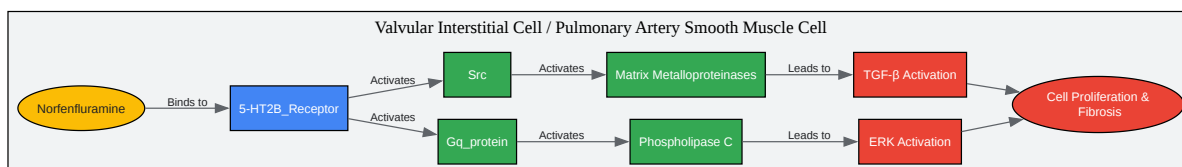
Fenfluramine, a serotonergic agent previously used as an appetite suppressant, was withdrawn from the market due to its association with valvular heart disease and pulmonary hypertension.[1] The primary mechanism underlying these effects is the activation of the serotonin 2B receptor (5-HT2B) by its active metabolite, **norfenfluramine**. [2] This activation leads to pathological changes in heart valves and the pulmonary vasculature. Animal models are crucial for understanding the pathophysiology of these effects and for screening new chemical entities for similar liabilities. This document provides detailed protocols for inducing and assessing **fenfluramine**-induced cardiovascular effects in rodent models.

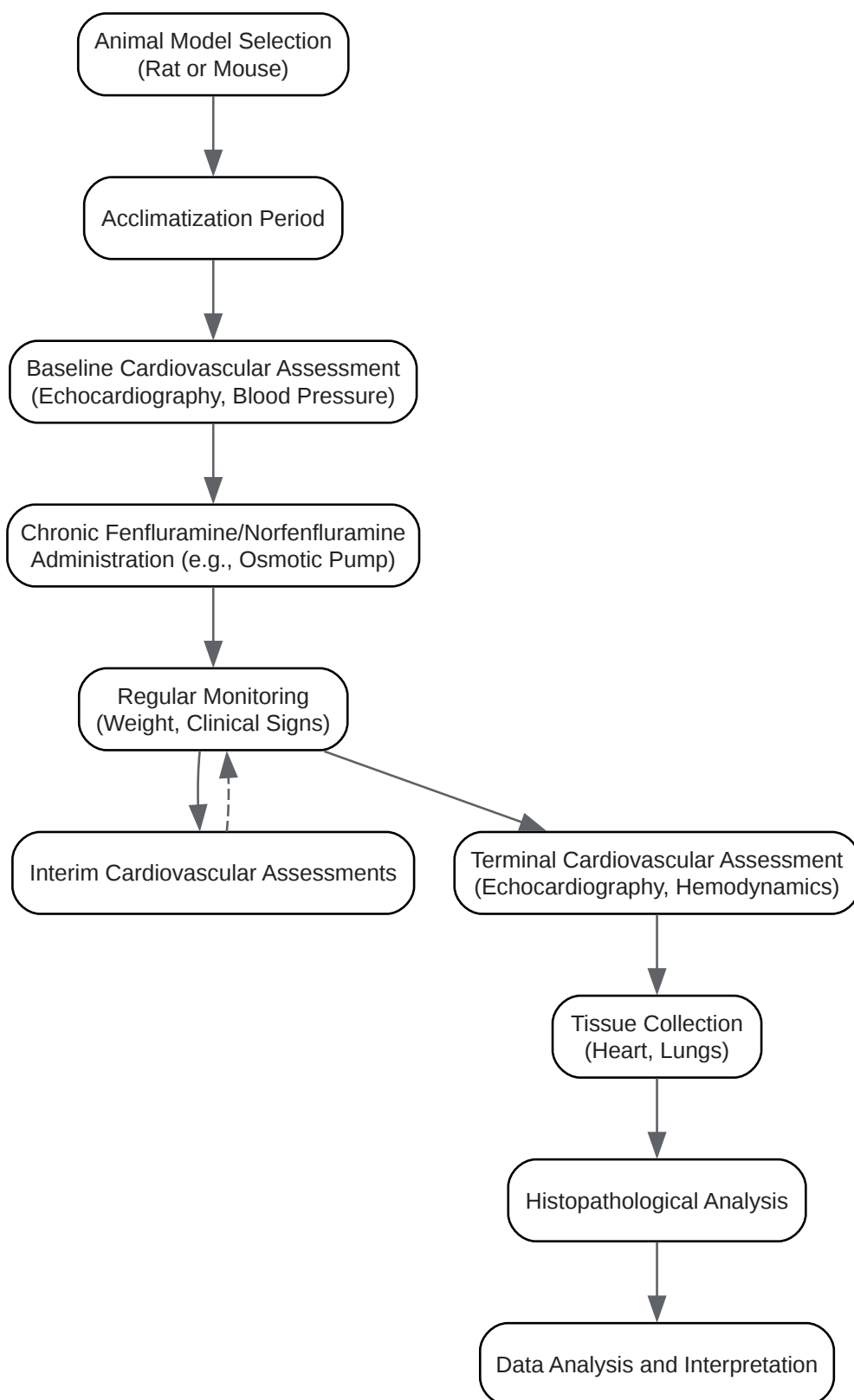
Key Cardiovascular Effects of Fenfluramine

Cardiovascular Effect	Animal Model	Key Parameters to Measure
Valvular Heart Disease	Rats, Mice	- Valvular regurgitation (aortic and mitral) - Valve leaflet thickening - Myofibroblast proliferation and extracellular matrix deposition
Pulmonary Hypertension	Rats, Mice	- Pulmonary artery pressure - Right ventricular hypertrophy - Pulmonary vascular remodeling

Signaling Pathway of Fenfluramine-Induced Cardiotoxicity

The cardiotoxic effects of **fenfluramine** are primarily mediated by its metabolite, **norfenfluramine**, through the activation of the 5-HT_{2B} receptor on cardiac valve interstitial cells and pulmonary artery smooth muscle cells. This initiates a signaling cascade that promotes cell proliferation and fibrosis.





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References

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- 2. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]
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